molecular formula C15H13FN2 B15098652 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B15098652
M. Wt: 240.27 g/mol
InChI Key: PBRUFTAFSJAHDU-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features both fluorinated aromatic and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Agrochemicals: Its fluorinated aromatic ring can enhance the biological activity of agrochemical products, making it useful in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylimidazo[1,2-a]pyridine
  • 3-Fluoro-4-methylphenylimidazo[1,2-a]pyridine
  • 6-Methylimidazo[1,2-a]pyridine

Uniqueness

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both a fluorinated aromatic ring and an imidazo[1,2-a]pyridine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H13FN2/c1-10-3-6-15-17-14(9-18(15)8-10)12-5-4-11(2)13(16)7-12/h3-9H,1-2H3

InChI Key

PBRUFTAFSJAHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)C)F

Origin of Product

United States

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